molecular formula C12H9NO2S B2768736 6~{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide CAS No. 1864-33-1

6~{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide

Cat. No. B2768736
CAS RN: 1864-33-1
M. Wt: 231.27
InChI Key: HXNJMXAYTVQMJT-UHFFFAOYSA-N
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Description

6{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide is a non-polymer chemical compound with the molecular formula C12H9NO2S . It has a molecular weight of 231.27 .


Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally similar to 6{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide, has been reported in the literature . For instance, new 2,1-benzothiazine derivatives have been synthesized by condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes .


Molecular Structure Analysis

The molecular structure of 6{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide includes a benzothiazine ring with a sulfur atom adjacent to a nitrogen atom . The compound also contains two oxygen atoms forming a dioxide group .

Scientific Research Applications

Organic Electroluminescent Materials

Organic electroluminescent (OLED) devices have revolutionized display technology, from smartphones to large-screen TVs. Researchers have explored 6H-Dibenzo[c,e][1,2]thiazine 5,5-dioxide derivatives as potential OLED materials. Specifically, compounds like 5,6-diphenyl-5,6-dihydro-dibenz[c,e][1,2]azaphosphorin and 6-phenyl-6H-dibenzo[c,e][1,2]thiazin-5,5-dioxide have shown promise. These derivatives exhibit excellent electroluminescent properties, making them suitable for use in OLEDs. Their ability to emit light efficiently could lead to brighter, more energy-efficient displays.

Mechanism of Action

Mode of Action

It has been suggested that this compound may have potential applications as an organic electroluminescent material

Pharmacokinetics

The compound has a melting point of 195 - 197°C and a predicted boiling point of 459.1±28.0 °C . It is slightly soluble in DMSO and methanol . These properties may influence its bioavailability, but more detailed pharmacokinetic studies are needed to fully understand its behavior in the body.

Result of Action

It is suggested that the compound may have potential applications in organic light-emitting diodes (OLEDs) , indicating that it may have effects at the molecular level that result in light emission.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6H-Dibenzo[c,e][1,2]thiazine 5,5-dioxide is not well-studied. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, its stability at -20°C suggests that lower temperatures may be beneficial for its storage .

properties

IUPAC Name

6H-benzo[c][1,2]benzothiazine 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S/c14-16(15)12-8-4-2-6-10(12)9-5-1-3-7-11(9)13-16/h1-8,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNJMXAYTVQMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6~{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide

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